

Spectroscopic Profile of N-(2-Aminophenyl)acetamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N*-(2-Aminophenyl)acetamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(2-Aminophenyl)acetamide** (o-Aminoacetanilide), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational reference for its identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for **N-(2-Aminophenyl)acetamide**, structured for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **N-(2-Aminophenyl)acetamide**. The following tables summarize the ^1H and ^{13}C NMR spectral data.

Table 1: ^1H NMR Data for **N-(2-Aminophenyl)acetamide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.22	d	1H	Ar-H
7.00	t	1H	Ar-H
6.81	d	1H	Ar-H
6.68	t	1H	Ar-H
4.90	br s	2H	-NH ₂
2.15	s	3H	-COCH ₃
9.45	s	1H	-NH-

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Data for N-(2-Aminophenyl)acetamide

Chemical Shift (δ , ppm)	Assignment
168.5	C=O
143.2	C-NH ₂
126.8	C-NHCOCH ₃
126.0	Ar-C
123.4	Ar-C
116.3	Ar-C
115.9	Ar-C
23.2	-CH ₃

Solvent: DMSO-d₆, Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **N-(2-Aminophenyl)acetamide** based on their characteristic vibrational frequencies.

Table 3: IR Absorption Data for **N-(2-Aminophenyl)acetamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3435, 3350	Strong, Sharp	N-H Stretch (primary amine)
3250	Strong, Broad	N-H Stretch (secondary amide)
3050	Medium	C-H Stretch (aromatic)
2925	Weak	C-H Stretch (aliphatic)
1660	Strong	C=O Stretch (Amide I)
1620, 1590	Medium	C=C Stretch (aromatic)
1540	Strong	N-H Bend (Amide II)
750	Strong	C-H Bend (ortho-disubstituted aromatic)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **N-(2-Aminophenyl)acetamide**, aiding in its structural confirmation. The compound has a molecular weight of 150.18 g/mol .[\[1\]](#)

Table 4: Mass Spectrometry Data for **N-(2-Aminophenyl)acetamide**

m/z	Relative Intensity (%)	Assignment
150	100	[M] ⁺ (Molecular Ion)
108	85	[M - COCH ₂] ⁺
92	30	[C ₆ H ₆ N] ⁺
80	45	[C ₆ H ₆ N - NH ₂] ⁺
65	25	[C ₅ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Researchers should adapt these methodologies based on the specific instrumentation available.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the carbon-hydrogen framework.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of **N-(2-Aminophenyl)acetamide**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR Spectroscopy: A standard single-pulse experiment is typically used. Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio, with a

relaxation delay of 1-2 seconds.

- ^{13}C NMR Spectroscopy: A proton-decoupled pulse program is used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary compared to ^1H NMR to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **N-(2-Aminophenyl)acetamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet press.
- Apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Mount the KBr pellet in a sample holder and place it in the spectrometer's beam path.
- Acquire the IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Preparation:

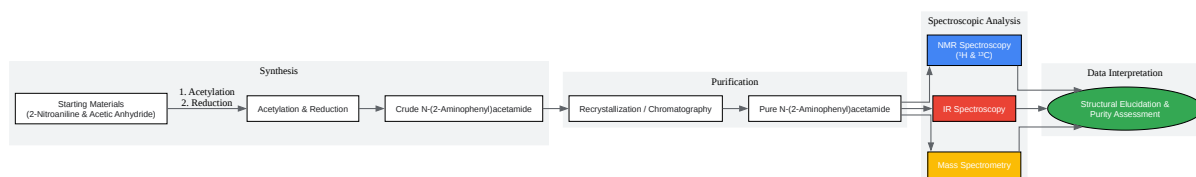
- Prepare a dilute solution of **N-(2-Aminophenyl)acetamide** in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be optimized for the specific instrument being used.

Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the ion source of the mass spectrometer.
- The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of **N-(2-Aminophenyl)acetamide**.



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A generalized workflow for the synthesis and spectroscopic analysis.

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References

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
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